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Compound of Interest

Compound Name: Allyl phenethyl ether

Cat. No.: B078467 Get Quote

An In-depth Technical Guide to [2-
(allyloxy)ethyl]benzene
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and

potential biological properties of [2-(allyloxy)ethyl]benzene. The information is intended to

support research and development activities in the fields of organic chemistry, materials

science, and drug discovery.

Chemical Identity
IUPAC Name: 1-(allyloxy)-2-phenylethane

Synonyms: Allyl phenethyl ether, Benzene, [2-(2-propen-1-yloxy)ethyl]-

CAS Number: 14289-65-7

Molecular Formula: C₁₁H₁₄O

Molecular Weight: 162.23 g/mol

Physicochemical Properties
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The following table summarizes the key physicochemical properties of [2-

(allyloxy)ethyl]benzene.

Property Value Source

Physical State
Presumed to be a liquid at

room temperature
N/A

Boiling Point

Not experimentally determined.

Estimated based on similar

structures.

N/A

Melting Point Not experimentally determined. N/A

Density Not experimentally determined. N/A

Solubility

Expected to be soluble in

common organic solvents and

insoluble in water.

N/A

XLogP3 2.7 --INVALID-LINK--

Topological Polar Surface Area 9.23 Å² --INVALID-LINK--

Synthesis
[2-(allyloxy)ethyl]benzene can be synthesized via the Williamson ether synthesis. This method

involves the reaction of an alkoxide with a primary alkyl halide.

This protocol is adapted from the synthesis of analogous aryl ethers.

Materials:

2-Phenylethanol

Sodium hydride (NaH) or another strong base (e.g., potassium hydroxide)

Allyl bromide

Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
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Diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

To a solution of 2-phenylethanol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g.,

argon or nitrogen), add sodium hydride (1.2 eq) portion-wise at 0 °C.

Allow the reaction mixture to stir at room temperature for 30 minutes.

Cool the mixture back to 0 °C and add allyl bromide (1.1 eq) dropwise.

Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the reaction

progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl

solution.

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

Combine the organic layers and wash with water and then brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford [2-

(allyloxy)ethyl]benzene.

Diagram of Synthesis Workflow:
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2-Phenylethanol + NaH + Allyl Bromide
in DMF

Williamson Ether Synthesis
(0°C to RT, 12-24h)

Quenching (NH4Cl)
Extraction (Et2O)

Washing (H2O, Brine)

Drying (MgSO4)
Filtration

Concentration
Flash Chromatography

[2-(allyloxy)ethyl]benzene
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Williamson Ether Synthesis Workflow

Chemical Reactivity
As an aryl allyl ether, [2-(allyloxy)ethyl]benzene is expected to undergo the Claisen

rearrangement upon heating.

The Claisen rearrangement is a[1][1]-sigmatropic rearrangement that results in the formation of

an ortho-allylphenol.

Mechanism:

The reaction proceeds through a concerted, pericyclic transition state. Heating [2-

(allyloxy)ethyl]benzene is expected to yield 2-allyl-4-ethylphenol or 2-allyl-6-ethylphenol.
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Diagram of Claisen Rearrangement:

[2-(allyloxy)ethyl]benzene

[Pericyclic Transition State]

Heat

Dienone Intermediate

ortho-allyl-phenylethanol

Tautomerization

Click to download full resolution via product page

Claisen Rearrangement of [2-(allyloxy)ethyl]benzene

Potential Biological Activity and Signaling
While no specific biological activities of [2-(allyloxy)ethyl]benzene have been reported, related

compounds containing a phenethyl moiety, such as caffeic acid phenethyl ester (CAPE), have

demonstrated cytotoxic effects on cancer cells. It is plausible that [2-(allyloxy)ethyl]benzene

could exhibit some level of biological activity. A hypothetical signaling pathway for apoptosis

that could be induced by a cytotoxic compound is presented below.

Hypothetical Apoptosis Signaling Pathway:

This diagram illustrates a simplified, generic pathway of apoptosis that could be initiated by a

cytotoxic agent.
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Hypothetical Apoptosis Pathway

Spectroscopic Data
While experimental spectra for [2-(allyloxy)ethyl]benzene are not readily available, predicted

spectral data can be inferred from its structure.
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Expected ¹H NMR Spectral Features:

Aromatic protons: Multiplet in the range of 7.1-7.4 ppm.

Allylic protons:

-O-CH₂-: Doublet around 4.0 ppm.

=CH-: Multiplet around 5.9 ppm.

=CH₂: Two multiplets around 5.2-5.4 ppm.

Ethyl protons:

-CH₂-Ar: Triplet around 2.8 ppm.

-O-CH₂-: Triplet around 3.6 ppm.

Expected ¹³C NMR Spectral Features:

Aromatic carbons: Signals between 125-140 ppm.

Allylic carbons:

-O-CH₂-: Around 70 ppm.

=CH-: Around 135 ppm.

=CH₂: Around 117 ppm.

Ethyl carbons:

-CH₂-Ar: Around 36 ppm.

-O-CH₂-: Around 70 ppm.

Expected IR Spectral Features:

C-H (aromatic): ~3030 cm⁻¹
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C-H (aliphatic): ~2850-2960 cm⁻¹

C=C (aromatic): ~1600, 1495 cm⁻¹

C=C (alkene): ~1645 cm⁻¹

C-O (ether): ~1050-1150 cm⁻¹

Safety and Handling
Specific toxicity data for [2-(allyloxy)ethyl]benzene is not available. However, based on related

allyl ethers, it should be handled with care. Allyl compounds can be toxic and irritants.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat, should be worn when handling this compound. All manipulations should be performed in a

well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for qualified professionals.

The information provided is based on available data for the compound and its structural

analogs. All experimental work should be conducted with appropriate safety precautions and in

accordance with institutional and regulatory guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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